molecular formula C21H20N2O4 B253096 N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide

N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide

Cat. No.: B253096
M. Wt: 364.4 g/mol
InChI Key: HFRAAKFRYWBMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide is a complex organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, a carboxylic acid group, and a benzoylamino group with an isopropoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-isopropoxybenzoyl)amino]phenyl}-2-furamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

    Attachment of the Benzoylamino Group: The benzoylamino group can be attached through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Addition of the Isopropoxy Substituent: The isopropoxy group can be introduced through nucleophilic substitution reactions using isopropyl alcohol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid [4-(3-isopropoxy-benzoy

Properties

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[4-[(3-propan-2-yloxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H20N2O4/c1-14(2)27-18-6-3-5-15(13-18)20(24)22-16-8-10-17(11-9-16)23-21(25)19-7-4-12-26-19/h3-14H,1-2H3,(H,22,24)(H,23,25)

InChI Key

HFRAAKFRYWBMBY-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

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